5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step synthetic routes. One common method includes the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane to form 3,4-dimethylphenoxypropane. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol include:
- 5-[1-(3,4-dimethylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione
- 4-Benzyl-5-((3,4-dimethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The unique combination of the 3,4-dimethylphenoxy group and the triazole ring in this compound contributes to its distinct chemical behavior and potential applications.
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-13(14-16-17-15(20)18(14)6-2)19-12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRWIDQJZQPZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1CC)OC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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